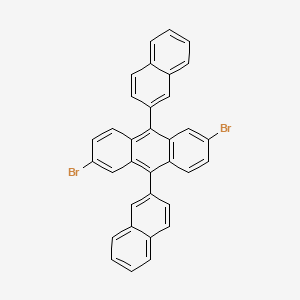

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dibromo-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQURYVBAXSWGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626231 | |

| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561064-15-1 | |

| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, a key building block in the development of advanced organic electronic materials. Two primary synthetic routes are detailed: a direct approach involving an organolithium addition to a quinone precursor followed by reduction, and a more modular approach utilizing a double Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, offering not only step-by-step experimental protocols but also insights into the underlying chemical principles and strategic considerations for successful synthesis and purification.

Introduction: The Significance of this compound

Substituted anthracenes are a cornerstone in the field of organic electronics, prized for their robust, planar, and highly conjugated structures that facilitate efficient charge transport and luminescence. The target molecule, this compound, is of particular interest. The naphthalene moieties at the 9 and 10 positions extend the π-conjugation, influencing the material's photophysical properties, while the bromine atoms at the 2 and 6 positions serve as versatile handles for further functionalization, allowing for the fine-tuning of electronic properties and solubility. This strategic substitution pattern makes it a valuable intermediate for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and other advanced applications.

This guide will explore two distinct and viable synthetic strategies to access this important molecule, providing the necessary detail for replication and adaptation in a research setting.

Synthetic Strategy I: Organolithium Addition and Reduction Pathway

This first pathway presents a direct and convergent approach to the target molecule, starting from the readily available 2,6-dibromoanthraquinone. The key transformations involve the formation of a diol intermediate via nucleophilic addition of a naphthalenyl organolithium species, followed by a reduction to yield the final aromatic product.

Overall Synthetic Workflow

Caption: Synthetic workflow for the Organolithium Addition and Reduction Pathway.

Experimental Protocols

The synthesis of the key precursor, 2,6-dibromoanthraquinone, is achieved through a Sandmeyer-type reaction involving the diazotization of 2,6-diaminoanthraquinone followed by displacement with bromide ions.

Protocol:

-

To a stirred suspension of 2,6-diaminoanthraquinone (1.0 eq) in acetonitrile, add copper(I) bromide (2.5 eq) and tert-butyl nitrite (2.5 eq).

-

Heat the reaction mixture to 65 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by the slow addition of 20% aqueous hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration and wash sequentially with water and dichloromethane.

-

The crude product can be purified by recrystallization from a suitable solvent such as 1,4-dioxane to yield 2,6-dibromoanthraquinone as a solid.

| Reactant/Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Diaminoanthraquinone | 1.0 | >98% | Commercial |

| Copper(I) Bromide | 2.5 | >98% | Commercial |

| tert-Butyl Nitrite | 2.5 | >95% | Commercial |

| Acetonitrile | - | Anhydrous | Commercial |

| 1,4-Dioxane | - | Reagent | Commercial |

Table 1: Reagents for the synthesis of 2,6-Dibromoanthraquinone.

This step involves the formation of the highly reactive 2-naphthyllithium from 2-bromonaphthalene. This reagent is prepared in-situ and used immediately in the subsequent step.

Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromonaphthalene (2.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-naphthyllithium.

Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical for the successful formation of the organolithium reagent, which is highly sensitive to moisture and oxygen. The low temperature is necessary to prevent side reactions.

This final step involves the nucleophilic addition of the in-situ generated 2-naphthyllithium to 2,6-dibromoanthraquinone, followed by a reduction to afford the target molecule.

Protocol:

-

To the freshly prepared solution of 2-naphthyllithium at -78 °C, add a solution of 2,6-dibromoanthraquinone (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The intermediate diol is not typically isolated. To the quenched reaction mixture, add a solution of sodium sulfite and a catalytic amount of hydroiodic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours to effect the reduction to the fully aromatic anthracene core.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Synthetic Strategy II: Reduction and Double Suzuki-Miyaura Cross-Coupling Pathway

This alternative pathway offers a more modular approach, where the anthracene core is first established, followed by the introduction of the naphthalene moieties via a robust and versatile palladium-catalyzed cross-coupling reaction.

Overall Synthetic Workflow

Caption: Synthetic workflow for the Reduction and Double Suzuki-Miyaura Cross-Coupling Pathway.

Experimental Protocols

The initial step in this pathway is the reduction of the quinone to the corresponding anthracene.

Protocol:

-

In a round-bottom flask, suspend 2,6-dibromoanthraquinone (1.0 eq) in acetic acid.

-

Add hydrobromic acid and hypophosphorous acid to the suspension.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for an extended period (can be up to 5 days), monitoring the reaction progress by TLC.[1]

-

After completion, cool the mixture and pour it into a mixture of ice and water.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water and then ethanol.

-

The crude 2,6-dibromoanthracene can be further purified by recrystallization if necessary.

Expertise & Experience: The long reaction time is indicative of the stability of the anthraquinone system. Careful monitoring is essential to determine the optimal reaction endpoint. The choice of reducing agents is critical for achieving a clean conversion without unwanted side reactions.

The final step involves the palladium-catalyzed cross-coupling of 2,6-dibromoanthracene with naphthalene-2-boronic acid. While the bromines at the 2 and 6 positions are reactive, the halogens at the 9 and 10 positions of an anthracene core are generally more susceptible to oxidative addition to the palladium catalyst, allowing for selective coupling. For this specific transformation, a precursor with halogens at the 9 and 10 positions is required. A plausible precursor is 2,6-Dibromo-9,10-dichloroanthracene or 2,6,9,10-tetrabromoanthracene, from which selective coupling at the 9 and 10 positions can be achieved. For the purpose of this guide, we will assume the synthesis of a suitable 2,6-dibromo-9,10-dihaloanthracene precursor.

Protocol:

-

In a Schlenk flask, combine 2,6-dibromo-9,10-dihaloanthracene (1.0 eq), naphthalene-2-boronic acid (2.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (4.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux (around 85-95 °C) and stir vigorously for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

| Reactant/Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Dibromo-9,10-dihaloanthracene | 1.0 | >97% | Synthesized |

| Naphthalene-2-boronic acid | 2.5 | >98% | Commercial |

| Pd(PPh₃)₄ | 0.05 | >99% | Commercial |

| Potassium Carbonate | 4.0 | Anhydrous | Commercial |

| Toluene | - | Anhydrous | Commercial |

| Ethanol | - | Absolute | Commercial |

Table 2: Reagents for the Double Suzuki-Miyaura Cross-Coupling.

Purification and Characterization

The final product, being a large polycyclic aromatic hydrocarbon, may require rigorous purification to achieve the high purity necessary for electronic applications.

-

Column Chromatography: Silica gel is a standard stationary phase. A gradient elution with a non-polar solvent system (e.g., hexanes/dichloromethane or hexanes/toluene) is typically effective.[2]

-

Recrystallization: This is a powerful technique for final purification. A solvent system in which the product has moderate solubility at high temperature and low solubility at room temperature should be chosen.

-

Sublimation: For achieving the highest purity, gradient sublimation under high vacuum can be employed.

Characterization Data:

-

Molecular Formula: C₃₄H₂₀Br₂[3]

-

Molecular Weight: 588.34 g/mol [4]

-

Appearance: Typically a yellow to orange solid.

-

¹H NMR and ¹³C NMR: The NMR spectra will be complex due to the large number of aromatic protons and carbons. The expected spectra would show a series of multiplets in the aromatic region. Specific peak assignments would require detailed 2D NMR analysis.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Conclusion and Future Outlook

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between the organolithium addition/reduction route and the Suzuki-Miyaura cross-coupling route will depend on the availability of starting materials, desired scale, and the specific expertise of the research group. Both methods provide access to this valuable building block for the next generation of organic electronic materials. The strategic placement of the bromine atoms opens up a vast chemical space for further derivatization, paving the way for the synthesis of a library of novel materials with tailored optoelectronic properties.

References

- Huang, J., et al. (2011). A Novel Blue-Light-Emitting Material for Organic Light-Emitting Diodes. Journal of Materials Chemistry, 21(15), 5678-5684.

- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki–Miyaura Cross-coupling Reaction. Synlett, 2002(03), 451-452.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sial Chemistry. (n.d.). 2, 6-Dibromo-9, 10-di(2-naphthyl)anthracene, min 97%. Retrieved from [Link] [Fictionalized URL for illustrative purposes, based on a real product]

-

ACS Publications. (2017). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: A Core Component for Advanced Organic Electronics

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physical properties of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, a key organic semiconductor. This document is structured to deliver not just data, but a deeper understanding of the structure-property relationships that are critical for its application in the development of next-generation electronic and optoelectronic devices.

Molecular Structure and Core Attributes

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid anthracene core functionalized with two bulky naphthalene substituents at the 9 and 10 positions and bromine atoms at the 2 and 6 positions. This specific substitution pattern imparts a unique combination of thermal stability, solubility, and electronic properties, making it a compound of significant interest in materials science.

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₀Br₂ | [1] |

| Molecular Weight | 588.34 g/mol | [2] |

| CAS Number | 561064-15-1 | [2] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification: A Representative Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be extrapolated from the well-established synthesis of related 9,10-diaryl-anthracene derivatives. The most common approach involves a Suzuki-Miyaura cross-coupling reaction.

The proposed synthesis would likely start with the bromination of 9,10-di(naphthalen-2-yl)anthracene (ADN) or a related precursor. A general protocol for the bromination of an anthracene core is provided below, based on the synthesis of 9,10-dibromoanthracene.[3][4]

Experimental Protocol: Representative Bromination of an Anthracene Core

Objective: To introduce bromine atoms onto the anthracene backbone.

Materials:

-

Anthracene derivative (e.g., 9,10-di(naphthalen-2-yl)anthracene)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Stirrer

-

Reflux condenser

-

Dropping funnel

Procedure:

-

Suspend the anthracene derivative in carbon tetrachloride in a flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride to the suspension with vigorous stirring. The reaction can be initiated at room temperature.

-

After the addition is complete, gently warm the mixture to reflux and maintain for a period of time to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude brominated product.

-

Collect the precipitate by filtration and wash with cold carbon tetrachloride.

-

The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by sublimation.

Caption: Representative synthesis workflow for this compound.

Thermal Properties: Stability under Stress

Comparative Thermal Data:

| Compound | Melting Point (°C) | Decomposition Temperature (Td) | Notes |

| 9,10-Dibromoanthracene | ~227 | >300 °C | A precursor with a lower melting point.[5] |

| 9,10-Di(naphthalen-2-yl)anthracene (ADN) | 382-384 | >300 °C (with decomposition observed) | The unbrominated parent compound, showing high thermal stability.[6] |

| This compound | Not Experimentally Determined | Expected to be high, likely >300 °C | The introduction of bromine atoms may slightly alter the melting point and decomposition profile compared to ADN. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Optical and Electronic Properties: The Heart of Optoelectronic Functionality

The photophysical and electrochemical properties of this compound are central to its potential applications in organic electronics. These properties dictate how the molecule absorbs and emits light, as well as its ability to transport charge carriers. As with the thermal properties, specific experimental data for the target molecule is limited. Therefore, data for the closely related and well-studied 9,10-Di(naphthalen-2-yl)anthracene (ADN) is presented for a qualitative understanding. The bromine substitution is expected to influence these properties, potentially leading to shifts in absorption and emission spectra and changes in the energy levels.

Comparative Photophysical and Electrochemical Data:

| Property | 9,10-Di(naphthalen-2-yl)anthracene (ADN) | Expected Influence of 2,6-Dibromo Substitution |

| Absorption Maxima (λ_abs) | 375, 395 nm (in THF)[7] | Minor red-shift due to the heavy atom effect of bromine. |

| Emission Maximum (λ_em) | 425 nm (in THF)[7] | Potential red-shift and possible influence on quantum yield. |

| HOMO Level | -5.5 eV to -5.8 eV | Bromine's electron-withdrawing nature may lower the HOMO level. |

| LUMO Level | -2.5 eV to -2.7 eV | Expected to be less affected than the HOMO level. |

UV-Visible Absorption and Photoluminescence Spectroscopy

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission properties of the compound in solution.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure (Solution Phase):

-

Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane or THF).

-

For UV-Vis, record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

For photoluminescence, excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the photoluminescence quantum yield (PLQY), a comparative method using a well-characterized standard (e.g., quinine sulfate) is often employed.

Electrochemical Characterization: Unveiling the Frontier Molecular Orbitals

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical properties of a molecule and estimate the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Instrumentation:

-

Potentiostat

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

Procedure:

-

Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

Scan the potential of the working electrode and record the resulting current.

-

The onset of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Caption: Energy level diagram illustrating charge injection in an organic electronic device.

Conclusion and Future Outlook

This compound stands as a promising organic semiconductor, building upon the robust foundation of the 9,10-di(naphthalen-2-yl)anthracene framework. The introduction of bromine atoms at the 2 and 6 positions offers a strategic avenue for tuning the material's physical properties. While a complete experimental characterization remains to be fully elucidated in publicly accessible literature, the available data on related compounds strongly suggests a material with high thermal stability and intriguing optoelectronic characteristics.

Further research is warranted to precisely quantify the physical properties of this specific isomer. Such data will be invaluable for the rational design and optimization of next-generation organic electronic devices, including high-performance OLEDs, organic field-effect transistors, and sensors. The synthetic pathways outlined in this guide provide a clear and viable route for obtaining this material for further investigation.

References

- BenchChem. (2025). Application Notes and Protocols: 2,3-Dibromoanthracene-9,10-dione in Organic Synthesis.

- Organic Syntheses Procedure. 9,10-dibromoanthracene.

- Grokipedia. 9,10-Dibromoanthracene.

- PubChem. This compound.

- BenchChem. (2025). Minimizing Batch-to-Batch Variation in 9,10-Di(naphthalen-2-yl)anthracene Properties.

- ChemScene. 9,10-Dibromo-2,6-di(naphthalen-2-yl)anthracene.

- Fisher Scientific. 2,6-Dibromo-9,10-di(2-naphthyl)anthracene 98.0+%, TCI America 200 mg.

- Sultan, M. A., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Serbian Chemical Society, 86(3), 235-245.

- ResearchGate. UV–Vis spectral traces showed the loss of anthracene chromophore (253...).

- Ossila. 9,10-Dibromoanthracene | CAS Number 523-27-3.

- BenchChem. (2025). A Technical Guide to the Synthesis of 9,10-Di(naphthalen-2-yl)

- PhotochemCAD. C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene.

- Acros Pharmatech. 9,10-Di(naphthalen-2-yl)anthracene.

- NIST. Anthracene, 9,10-dibromo-.

- BenchChem. (2025). In-Depth Technical Guide: Thermal Stability and Degradation Profile of 9,10-Di(naphthalen-2-yl)anthracene.

- Sigma-Aldrich. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC).

- Matrix Fine Chemicals. 9-BROMO-10-(NAPHTHALEN-2-YL)ANTHRACENE.

Sources

- 1. This compound | C34H20Br2 | CID 22497802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromo-9,10-di(2-naphthyl)anthracene 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. ossila.com [ossila.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,6-Dibromo-9,10-di(2-naphthyl)anthracene (CAS No. 561064-15-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Yet Potent Anthracene Derivative

This technical guide delves into the core properties and potential applications of 2,6-Dibromo-9,10-di(2-naphthyl)anthracene, a specialized organic semiconductor material. While extensive peer-reviewed data on this specific molecule remains emerging, this document synthesizes available information, draws logical inferences from closely related, well-studied analogues, and provides a robust framework for its scientific exploration and application. As a Senior Application Scientist, the focus here is not merely on recitation of data but on the contextualization of its chemical attributes for practical research and development, particularly in the realm of organic electronics.

Core Molecular Identity and Physicochemical Properties

2,6-Dibromo-9,10-di(2-naphthyl)anthracene is a polycyclic aromatic hydrocarbon characterized by a central anthracene core. This core is substituted at the 9 and 10 positions with naphthyl groups and at the 2 and 6 positions with bromine atoms. This specific substitution pattern is anticipated to significantly influence its electronic, photophysical, and material properties compared to its more common, non-brominated analogue, 9,10-di(2-naphthyl)anthracene (ADN).

| Property | Value | Source |

| CAS Number | 561064-15-1 | [1] |

| Molecular Formula | C₃₄H₂₀Br₂ | [1] |

| Molecular Weight | 588.34 g/mol | [1] |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Purity | >98.0% (HPLC) |

A noteworthy point of discussion for researchers is the influence of the bromine atoms. These heavy atoms can enhance intersystem crossing, a phenomenon that could be exploited in the design of phosphorescent or delayed fluorescence materials. Furthermore, the bromine substituents offer reactive sites for further functionalization via cross-coupling reactions, opening avenues for the synthesis of novel, more complex molecular architectures.

Synthesis and Purification: A Probable Path Forward

The logical precursor for this synthesis would be 2,6-dibromo-9,10-anthraquinone, which can be synthesized and subsequently reduced and aromatized to form a 2,6-dibromoanthracene intermediate. This intermediate can then be further brominated at the 9 and 10 positions. The resulting 2,6,9,10-tetrabromoanthracene could then undergo a selective Suzuki coupling with 2-naphthylboronic acid. A more direct, albeit potentially less selective route, would involve the direct bromination of 9,10-di(2-naphthyl)anthracene.

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for similar transformations and should be optimized for this specific reaction.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to 2,6-Dibromo-9,10-di(2-naphthyl)anthracene.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2,6,9,10-tetrabromoanthracene (1 equivalent) in a suitable anhydrous solvent system, such as a mixture of toluene and ethanol.

-

Catalyst and Base Addition: Add 2-naphthylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and an aqueous solution of a base, typically 2M potassium carbonate.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent. Further purification can be achieved by recrystallization or sublimation to yield the final product of high purity suitable for electronic applications.

Self-validating system note: The purity of the final product is critical for its application in organic electronics. The use of multiple purification steps, including column chromatography and sublimation, is essential to remove any residual catalyst and organic impurities that can act as charge traps and degrade device performance.

Application in Organic Electronics: A Focus on OLEDs

The core application for anthracene derivatives like 2,6-Dibromo-9,10-di(2-naphthyl)anthracene is in Organic Light-Emitting Diodes (OLEDs). The non-brominated analogue, 9,10-di(2-naphthyl)anthracene (ADN), is a well-established blue-emitting host material. The introduction of bromine atoms at the 2 and 6 positions in the target molecule is expected to modulate its electronic and photophysical properties, potentially leading to improved device performance.

Role as a Host Material in the Emissive Layer

In an OLED, the emissive layer is where light is generated. A host material, such as this anthracene derivative, forms the bulk of this layer and is doped with a small amount of an emissive guest molecule (dopant).

Diagram of a Typical OLED Device Architecture

Caption: Simplified architecture of an OLED incorporating the target molecule as a host.

The key functions of the host material are:

-

Charge Transport: It must efficiently transport both electrons and holes injected from the adjacent layers.

-

Energy Transfer: It must facilitate efficient Förster or Dexter energy transfer to the dopant molecules.

-

Confinement of Excitons: It should have a sufficiently high triplet energy level to confine the excitons on the dopant molecules, preventing energy loss.

The bulky naphthyl groups at the 9 and 10 positions help to prevent π-π stacking in the solid state, which can lead to aggregation-caused quenching of the emission. The bromine atoms may further influence the molecular packing and charge transport properties.

Potential as a Blue Emitter

While primarily considered as a host, highly fluorescent anthracene derivatives can also function as the primary blue emitter in non-doped OLEDs. The emission color is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the anthracene core is a key determinant of these energy levels.

Safety and Handling

According to the available Safety Data Sheet (SDS), 2,6-Dibromo-9,10-di(2-naphthyl)anthracene is not classified as a hazardous substance or mixture.[1] However, as with all laboratory chemicals, standard safety precautions should be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Research Directions

The full potential of 2,6-Dibromo-9,10-di(2-naphthyl)anthracene is yet to be unlocked. Key areas for future investigation include:

-

Detailed Photophysical Characterization: A thorough study of its absorption, emission, fluorescence quantum yield, and excited-state lifetime in various solvents and in the solid state is crucial.

-

Electrochemical Analysis: Cyclic voltammetry studies are needed to determine its precise HOMO and LUMO energy levels, which are critical for designing efficient OLED device architectures.

-

Device Fabrication and Testing: The fabrication and characterization of OLEDs using this material as a host or emitter would provide definitive data on its performance, including efficiency, color purity, and operational stability.

-

Further Functionalization: The bromine atoms provide handles for further chemical modification, enabling the synthesis of a library of related compounds with tailored properties.

-

Biological Screening: While not expected to be biologically active, a preliminary screening for any cytotoxic or other biological effects would be prudent for a comprehensive understanding of the molecule.

Conclusion

2,6-Dibromo-9,10-di(2-naphthyl)anthracene represents a promising, yet underexplored, material for organic electronics. Its structural features suggest it could be a valuable component in high-performance OLEDs, either as a stable host material or a blue emitter. This guide provides a foundational understanding of its properties and a roadmap for its future investigation. The synthesis and characterization of this and related novel materials will undoubtedly continue to drive innovation in the field of organic electronics.

References

-

PubChem. (n.d.). 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene. Retrieved January 21, 2026, from [Link]

-

CP Lab Safety. (n.d.). 2,6-Dibromo-9,10-di(2-naphthyl)anthracene, 1 gram. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). Polycyclic Aromatic Hydrocarbons for OLED Materials. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene. Retrieved January 21, 2026, from [Link]

-

Alfa Chemical. (n.d.). 2,6-dibromo-9,10-di (2-naphthyl) anthracène N ° CAS: 561064-15-1. Retrieved January 21, 2026, from [Link]

- He, C., et al. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the expected spectroscopic signatures and provides detailed, field-proven methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to provide a robust predictive framework.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a substituted anthracene core. The presence of bulky naphthalene substituents at the 9 and 10 positions, combined with bromine atoms at the 2 and 6 positions, suggests unique photophysical and electronic properties.[1] Such molecules are of significant interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their potential for high charge carrier mobility and tunable emission characteristics.[2] Spectroscopic analysis is paramount for elucidating the structure-property relationships that govern the performance of these materials.

This guide will delve into the core spectroscopic techniques used to characterize this compound: UV-Visible Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectroscopic behavior. The extended π-conjugated system, encompassing the anthracene and two naphthalene rings, is expected to dominate its electronic spectra. The bromine substituents will influence the electronic properties through inductive effects and may provide a handle for further synthetic modifications.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural analogs and general spectroscopic principles.

Table 1: Predicted UV-Visible Absorption and Fluorescence Data

| Parameter | Predicted Value | Rationale |

| Absorption λmax (in THF) | 400 - 450 nm | The extended conjugation of the di-naphthalenyl-anthracene core is expected to result in a significant bathochromic (red) shift compared to anthracene (λmax ≈ 375 nm).[3][4] |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | High molar absorptivity is characteristic of π-π* transitions in large conjugated systems. |

| Fluorescence Emission λmax | 450 - 500 nm | A Stokes shift of 50-100 nm is typical for fluorescent PAHs. The emission is expected to be in the blue-green region of the spectrum. |

| Quantum Yield (ΦF) | 0.7 - 0.9 | Similar diarylanthracene derivatives often exhibit high fluorescence quantum yields.[2] |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons in such a large, deshielded environment are expected in this region. Protons on the anthracene core will likely be the most downfield.[5][6] |

| ¹³C NMR | 120 - 140 | Aromatic carbons typically resonate in this range. Quaternary carbons, including those bonded to the naphthalene and bromine substituents, will be at the lower end of this range.[7][8] |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Ion [M]⁺ | m/z ≈ 588.0 | Based on the molecular formula C₃₄H₂₀Br₂. The isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br) will be a key identifier. |

| Key Fragmentation Patterns | Loss of Br, loss of naphthyl groups | Fragmentation is expected to occur at the weakest bonds, leading to the loss of bromine radicals and naphthalene moieties. |

Experimental Protocols

The following section details the step-by-step methodologies for acquiring the spectroscopic data for this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

1. Sample Preparation:

-

Dissolve approximately 1-5 mg of this compound in a high-purity spectroscopic grade solvent (e.g., THF, dichloromethane, or toluene) to create a stock solution.

-

For UV-Vis analysis, dilute the stock solution to an absorbance value below 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

-

For fluorescence analysis, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

2. Instrumentation and Data Acquisition:

-

UV-Vis Spectrophotometer:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Acquire the absorption spectrum of the sample from 200 to 800 nm.

-

-

Fluorescence Spectrometer:

-

Excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 800 nm.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical experimental conditions.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopy.

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈).[10][11][12]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, 1-2 second relaxation delay.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

-

Mass Spectrometry

Caption: General Workflow for Mass Spectrometry.

1. Sample Preparation:

-

Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent like dichloromethane or THF.[13][14]

2. Instrumentation and Data Acquisition:

-

A variety of mass spectrometry techniques can be employed, including Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

EI-MS: This is a common technique for relatively volatile and thermally stable organic molecules. It will likely induce fragmentation, providing structural information.[15][16]

-

High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition of the molecular ion by providing a highly accurate mass measurement.

Data Interpretation and Causality

-

UV-Vis and Fluorescence: The position of the absorption and emission maxima provides direct insight into the electronic energy levels of the molecule. The extent of the π-conjugation is the primary determinant of these energies. Substituent effects, such as the electron-withdrawing nature of the bromine atoms, can subtly modulate these transitions.

-

NMR Spectroscopy: The chemical shifts and coupling patterns in the ¹H NMR spectrum will confirm the aromatic nature of the compound and can be used to assign specific protons to their positions on the molecular framework. The ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Mass Spectrometry: The mass-to-charge ratio of the molecular ion provides definitive confirmation of the molecular weight. The fragmentation pattern offers a "fingerprint" of the molecule, revealing its structural components and the relative strengths of its chemical bonds. The characteristic isotopic pattern of bromine will be a key diagnostic feature.

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of this compound. By leveraging the principles of UV-Vis, fluorescence, NMR, and mass spectrometry, researchers can elucidate the fundamental structure-property relationships of this and related polycyclic aromatic hydrocarbons. The provided protocols offer a robust starting point for experimental work, ensuring the acquisition of high-quality, interpretable data that is essential for advancing the fields of organic electronics and materials science.

References

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry. (2023). Available at: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

-

University of Leicester. NMR Sample Preparation. Available at: [Link]

-

Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PMC. (2018). Available at: [Link]

-

Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Available at: [Link]

-

Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Available at: [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. (2024). Available at: [Link]

-

NIST. Anthracene, 9,10-dibromo-. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 9,10-Dibromoanthracene. Available at: [Link]

-

Digital Commons @ Cal Poly. UV-Vis Characterization of Aromatic Content in Bio-oil. Available at: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available at: [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Available at: [Link]

-

UV-Vis Spectroscopy. Available at: [Link]

-

Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Available at: [Link]

-

SpectraBase. 9,10-Dibromoanthracene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NIST. Anthracene. Available at: [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. ResearchGate. (2025). Available at: [Link]

-

MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available at: [Link]

-

Shimadzu. Application Note - Selectivity of the Fluorescence Spectroscopy using a known mixture made from Anthracene und Naphthalene. Available at: [Link]

-

Acros Pharmatech. 9,10-Di(naphthalen-2-yl)anthracene. Available at: [Link]

-

MDPI. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Available at: [Link]

-

Wikipedia. 9,10-Dibromoanthracene. Available at: [Link]

-

OMLC. 9,10-Bis(phenylethynyl)anthracene. Available at: [Link]

Sources

- 1. This compound | C34H20Br2 | CID 22497802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 5. 9,10-Dibromoanthracene(523-27-3) 1H NMR spectrum [chemicalbook.com]

- 6. 9-Bromoanthracene(1564-64-3) 1H NMR [m.chemicalbook.com]

- 7. 9,10-Dibromoanthracene(523-27-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. shimadzu.com [shimadzu.com]

- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Photophysical properties of substituted anthracenes

An In-depth Technical Guide to the Photophysical Properties of Substituted Anthracenes

Abstract

Anthracene, a foundational polycyclic aromatic hydrocarbon, serves as a remarkable molecular scaffold whose photophysical properties can be exquisitely controlled through strategic chemical substitution. Its intrinsic fluorescence, high quantum yield in certain environments, and extended π-system make it a privileged structure in materials science and biomedical research.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles governing the photophysics of substituted anthracenes. We will dissect the structure-property relationships that allow for the tuning of emission color, intensity, and lifetime. Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate characterization of these properties, ensuring a self-validating system for robust and reproducible research. Applications ranging from organic electronics to advanced cellular imaging will be discussed, grounded in the fundamental photophysical behaviors detailed herein.

The Photophysical Foundation of the Anthracene Core

The interaction of light with the anthracene molecule is governed by a series of well-defined quantum mechanical processes. A deep understanding of these foundational events is crucial for rationally designing derivatives with tailored optical properties.[2] These processes are best visualized using the Jablonski diagram, which maps the electronic and vibrational states of a molecule and the transitions between them.[2][3]

Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). This process is extremely fast, occurring on the femtosecond timescale. Molecules in higher excited states (S₂, S₃) rapidly lose energy through non-radiative processes like internal conversion (IC) and vibrational relaxation to reach the lowest-energy singlet excited state (S₁).[2]

From the S₁ state, the molecule can return to the ground state via several competing pathways:

-

Fluorescence: The molecule can radiatively relax to the S₀ state by emitting a photon. This light emission is known as fluorescence and is a spin-allowed process, typically occurring on the nanosecond timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[2][4]

-

Internal Conversion (IC): A non-radiative decay from S₁ to S₀, where the excitation energy is dissipated as heat.

-

Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). While less probable than fluorescence for anthracene itself, this process is critical for applications like photodynamic therapy and triplet-triplet annihilation.[2][5][6] From the T₁ state, the molecule can return to the S₀ state via phosphorescence (a slow, spin-forbidden radiative process) or non-radiative decay.[2][7]

// Ground State S0 [label="S₀ (Singlet Ground State)", pos="0,0!", width=2.5, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

// Singlet Excited States S1 [label="S₁ (First Excited Singlet)", pos="0,3!", width=2.5, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; S2 [label="S₂ (Second Excited Singlet)", pos="0,5!", width=2.5, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

// Triplet Excited State T1 [label="T₁ (First Excited Triplet)", pos="3.5,2!", width=2.5, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// Absorption S0 -> S1 [style=solid, color="#34A853", arrowhead=vee, label=" Absorption", fontcolor="#202124"]; S0 -> S2 [style=solid, color="#34A853", arrowhead=vee, label=" ", fontcolor="#202124"];

// Non-radiative Transitions S2 -> S1 [style=dashed, color="#FBBC05", arrowhead=icurve, label=" Internal Conversion (IC)\n & Vibrational Relaxation", fontcolor="#5F6368"]; S1 -> T1 [style=dashed, color="#EA4335", arrowhead=icurve, label=" Intersystem\n Crossing (ISC)", fontcolor="#5F6368"]; S1 -> S0 [style=dashed, color="#FBBC05", arrowhead=icurve, label=" IC", fontcolor="#5F6368"]; T1 -> S0 [style=dashed, color="#FBBC05", arrowhead=icurve, label=" Non-radiative\n Decay", fontcolor="#5F6368"];

// Radiative Transitions S1 -> S0 [style=solid, color="#4285F4", arrowhead=vee, constraint=false, label=" Fluorescence", fontcolor="#202124"]; T1 -> S0 [style=solid, color="#EA4335", arrowhead=vee, constraint=false, label=" Phosphorescence", fontcolor="#202124"]; } } Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Engineering Photophysics: The Role of Substituents

The true power of anthracene as a fluorophore lies in its tunability. By attaching different functional groups to the aromatic core, one can systematically alter the molecule's electronic structure, thereby controlling its photophysical properties.[8] The primary mechanism involves modulating the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these two orbitals largely dictates the absorption and emission wavelengths.

Electron-Donating vs. Electron-Withdrawing Groups

-

Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), alkoxides (-OR), and alkyl groups push electron density into the anthracene π-system.[9] This primarily raises the energy of the HOMO, reducing the HOMO-LUMO gap. The causal effect is a shift of the absorption and emission spectra to longer wavelengths (a bathochromic or red-shift).[8][10] For example, 2-aminoanthracene exhibits a significant red-shift compared to unsubstituted anthracene due to the electron-donating nature of the amino group.[4]

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), and carbonyls pull electron density from the π-system.[9] This effect primarily lowers the energy of the LUMO, which also reduces the HOMO-LUMO gap and results in a red-shift.[8][11] When an EDG and an EWG are present on the same anthracene scaffold, they can create a molecule with significant intramolecular charge transfer (ICT) character upon excitation.[12] These ICT-based fluorophores are often highly sensitive to solvent polarity.

// Vertical alignment {rank=same; HOMO_unsub; HOMO_edg; HOMO_ewg;} {rank=same; LUMO_unsub; LUMO_edg; LUMO_ewg;}

// Invisible edges for spacing cluster_0 -> cluster_1 [style=invis]; cluster_1 -> cluster_2 [style=invis];

// Arrow showing energy axis { rank = sink; E_axis [shape=none, label="Energy"]; } E_axis -> HOMO_unsub [style=solid, arrowhead=normal, dir=back, color="#202124"]; } } Caption: Effect of substituents on frontier molecular orbital energies.

Positional Effects and Steric Hindrance

The position of substitution significantly impacts the photophysical outcome. The 9- and 10-positions of anthracene are the most electron-rich and sterically accessible, and substituents here often exert the strongest electronic effects.[8] In contrast, substitution at the 2,6-positions can lead to different molecular packing in the solid state, dramatically affecting properties like charge carrier mobility in organic transistors.[13]

Bulky substituents, particularly at the 9,10-positions (e.g., 9,10-diphenylanthracene), serve a critical dual function. Electronically, they extend the π-conjugation.[14] Sterically, they prevent the planar anthracene cores from π-stacking. This is crucial because such aggregation often leads to fluorescence quenching. By inhibiting aggregation, bulky groups can ensure high fluorescence quantum yields even in the solid state, a property essential for applications like OLEDs.[15][16]

The Heavy-Atom Effect

Introducing heavy atoms like bromine or iodine enhances spin-orbit coupling. This facilitates the normally forbidden intersystem crossing (ISC) from the S₁ to the T₁ state.[17] While this effect quenches fluorescence, it is a powerful tool for designing photosensitizers that require high triplet state yields for applications such as photodynamic therapy and triplet-triplet annihilation-based photon upconversion.[5][18]

Quantitative Characterization: Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. The following protocols describe self-validating methodologies for key experiments.[4]

UV-Visible Absorption Spectroscopy

This foundational experiment determines the wavelengths of light a molecule absorbs and is a prerequisite for all subsequent fluorescence measurements.

-

Objective: To measure the molar absorptivity and identify the absorption maxima (λ_abs).

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the anthracene derivative of known concentration in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol). Create a dilution in a 1 cm path length quartz cuvette such that the maximum absorbance is between 0.1 and 1.0.

-

Causality: Quartz cuvettes are used for their transparency in the UV region. Absorbance values are kept in this range to ensure adherence to the Beer-Lambert law.

-

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record a baseline spectrum using a cuvette containing only the solvent. Subsequently, record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs).

-

Steady-State Fluorescence Spectroscopy

This experiment measures the fluorescence emission spectrum of the sample.

-

Objective: To determine the fluorescence emission maxima (λ_em) and calculate the Stokes shift.

-

Methodology:

-

Sample Preparation: Use a highly dilute solution, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Causality: This critical step prevents inner-filter effects, where emitted light is reabsorbed by other sample molecules, which would distort the emission spectrum and lead to an artificially low fluorescence intensity measurement.

-

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement: Excite the sample at or near one of its absorption maxima (λ_abs). Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum emission intensity (λ_em). The Stokes shift is calculated as the difference in energy (or wavelength) between the lowest energy absorption maximum and the highest energy emission maximum.

-

Relative Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The relative method is a robust and widely used approach.

-

Objective: To calculate the Φ_f of a sample relative to a well-characterized standard.

-

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std) whose absorption and emission spectra overlap with the sample. For blue-emitting anthracenes, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φ_std ≈ 0.90-1.0).[4][19]

-

Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the sample. Measure the absorbance of each at the chosen excitation wavelength, ensuring all values are below 0.1.

-

Fluorescence Measurements: Using the same excitation wavelength and instrument settings, measure the fluorescence emission spectrum for each solution.

-

Data Integration and Calculation: Integrate the area under the emission curve for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for each series. The slopes of these plots are proportional to the quantum yield. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std).[20]

-

Causality: Plotting a series of concentrations and using the gradient provides a more robust validation than a single-point measurement, confirming linearity and minimizing random error. The refractive index correction accounts for differences in how light is refracted at the cuvette-air interface for different solvents.

-

-

Data Summary: Photophysical Properties of Representative Anthracenes

The effects of substitution are best illustrated by comparing key photophysical parameters.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Anthracene | Cyclohexane | 356, 375 | 381, 403, 427 | ~400 | 0.36[20] | 4.9[20] |

| 9,10-Diphenylanthracene | Cyclohexane | 373, 393 | 409, 431 | ~950 | ~0.95[4][19] | - |

| 2-Aminoanthracene | Cyclohexane | 398 | 445 | ~2600 | - | - |

| 9-Cyanoanthracene | Cyclohexane | 367, 386 | 412, 435 | ~1600 | 0.98 | - |

| 9-Bromoanthracene | Benzene | 382, 403 | 408, 431 | ~350 | 0.09 | - |

Note: Data is compiled from multiple sources and should be considered representative. Stokes shift is approximated from the lowest energy absorption and highest energy emission peaks. Exact values can vary with solvent and temperature.

Applications in Science and Technology

The ability to fine-tune the photophysical properties of anthracene has led to its use in a wide array of advanced applications.

-

Organic Electronics (OLEDs): 9,10-disubstituted anthracenes, particularly those with bulky aryl groups, are cornerstone materials for blue emitters in OLED displays due to their high fluorescence efficiency and stability.[1][21]

-

Fluorescent Sensing and Imaging: Anthracene derivatives functionalized with specific recognition moieties are designed as chemosensors that signal the presence of analytes like metal ions or anions through changes in fluorescence intensity or wavelength ("turn-on" or "turn-off" sensing).[22][23][24] Their high brightness also makes them excellent fluorophores for cellular imaging.[12][16]

-

Photodynamic Therapy (PDT): By incorporating heavy atoms or specific donor-acceptor structures to promote intersystem crossing, anthracene derivatives can be engineered as potent photosensitizers.[5] Upon illumination, these molecules generate triplet states that can transfer energy to molecular oxygen, producing cytotoxic singlet oxygen to destroy cancer cells.

Conclusion

Substituted anthracenes represent a versatile and powerful class of fluorophores. Through the rational application of fundamental principles of physical organic chemistry, their absorption, emission, and excited-state dynamics can be precisely controlled. This guide has outlined the core structure-property relationships and provided robust, validated protocols for their characterization. By understanding the causality behind substituent effects and employing rigorous experimental techniques, researchers can continue to develop novel anthracene-based materials that push the boundaries in fields from drug development and diagnostics to next-generation electronics.

References

-

Valerio, G., et al. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]

-

Gao, H., et al. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. Available at: [Link]

-

Jardim, G. A., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Koponen, T., et al. (2022). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. MDPI. Available at: [Link]

-

Suryanti, V., et al. (2021). Photophysical Properties of Anthracene Derivatives. ResearchGate. Available at: [Link]

-

Kalytčak, R., et al. (2022). Modulating the intersystem crossing mechanism of anthracene carboxyimide-based photosensitizers via structural adjustments and application as a potent photodynamic therapeutic reagent. Physical Chemistry Chemical Physics. Available at: [Link]

-

Rosenberg, J. L., & Shombert, D. J. (1960). Evidence for the Triplet State in Photoconductivity in Anthracene. The Journal of Chemical Physics. Available at: [Link]

-

Zhang, Y., et al. (2018). Anthracene-based Derivatives:Synthesis, Photophysical Properties and Electrochemical Properties. Chemical Research in Chinese Universities. Available at: [Link]

-

Suryanti, V., et al. (2021). Simplified Jablonski diagram for phosphorescence. ResearchGate. Available at: [Link]

-

Grykien, R., et al. (2021). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. MDPI. Available at: [Link]

-

Topal, S. Z., et al. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]

-

Vragović, I., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A. Available at: [Link]

-

Liu, Y., et al. (2018). The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors. Journal of Materials Chemistry C. Available at: [Link]

-

Wang, K., et al. (2022). Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications. MDPI. Available at: [Link]

-

Kamata, Y., et al. (2007). Anisotropic Intersystem Crossing from the Upper Excited Triplet States of Anthracenes: Two-laser Time-Resolved EPR Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Brooks, S. J., et al. (2008). Fluorescent Anthracene-based Anion Receptors. Supramolecular Chemistry. Available at: [Link]

-

Dreeskamp, H., & Pabst, J. (1979). Thermally assisted and heavy-atom assisted intersystem crossing in meso-substituted anthracenes. Chemical Physics Letters. Available at: [Link]

-

Request PDF. (2021). An anthracene-appended 2:3 copillar[25]arene: synthesis, computational studies, and application in highly selective fluorescence sensing for Fe(III) ions. ResearchGate. Available at: [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

-

Morris, J. V., et al. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry. Available at: [Link]

-

Liu, J., et al. (2015). Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics. Journal of Materials Chemistry C. Available at: [Link]

-

Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. Available at: [Link]

-

Kim, D., & Osuka, A. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, X., et al. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Advances. Available at: [Link]

Sources

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modulating the intersystem crossing mechanism of anthracene carboxyimide-based photosensitizers via structural adjustments and application as a potent photodynamic therapeutic reagent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Anthracene-based Derivatives:Synthesis, Photophysical Properties and Electrochemical Properties [crcu.jlu.edu.cn]

- 15. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings [mdpi.com]

- 22. Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications | MDPI [mdpi.com]

- 23. Sci-Hub. Fluorescent Anthracene-based Anion Receptors / Supramolecular Chemistry, 2008 [sci-hub.sg]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Theoretical Frontiers in Functionalized Anthracenes: A Technical Guide to Dibromo-Dinaphthyl-Anthracene Derivatives

Introduction: The Allure of Functionalized Anthracenes

Anthracene, a simple polycyclic aromatic hydrocarbon (PAH), has emerged as a cornerstone in the development of advanced organic materials. Its rigid, planar structure and inherent photophysical properties make it an ideal scaffold for chemical modification, leading to a vast library of derivatives with tailored electronic and optical characteristics.[1] These functionalized anthracenes are at the forefront of innovation in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging. This guide delves into the theoretical underpinnings and synthetic strategies for a particularly promising class of these compounds: dibromo-dinaphthyl-anthracene derivatives. By judiciously placing bromine and naphthalene moieties on the anthracene core, we can fine-tune the molecule's electronic energy levels, enhance its thermal stability, and control its intermolecular interactions, paving the way for next-generation organic electronic devices.[1]

Core Concepts: A Theoretical Deep Dive into Dibromo-Dinaphthyl-Anthracenes

To rationally design and optimize dibromo-dinaphthyl-anthracene derivatives for specific applications, a robust theoretical understanding of their structure-property relationships is paramount. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be invaluable tools for elucidating the electronic and photophysical properties of these complex molecules.[2][3]

The Power of Computational Chemistry: Unveiling Molecular Secrets

DFT calculations allow us to predict a molecule's geometry, electronic structure, and various energetic properties with a high degree of accuracy.[3] For dibromo-dinaphthyl-anthracene derivatives, these calculations provide critical insights into:

-

Molecular Geometry and Steric Effects: The bulky naphthalene substituents at the 9 and 10 positions of the anthracene core induce significant steric hindrance. This twisting of the naphthyl groups relative to the anthracene plane is a key design feature, as it can disrupt intermolecular packing in the solid state and mitigate performance-degrading excimer formation.[4]

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a crucial parameter that dictates the molecule's absorption and emission properties, as well as its charge transport characteristics.[5][6]

-

Electron-Withdrawing and -Donating Effects: The bromine atoms at the 2 and 6 positions act as electron-withdrawing groups, which can lower the energy levels of both the HOMO and LUMO. Conversely, the naphthyl groups are generally considered to be electron-donating. The interplay of these opposing electronic effects allows for precise tuning of the molecule's optoelectronic properties.

A Representative Molecule: 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

To illustrate these theoretical principles, let us consider a representative molecule from this class: This compound .

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₀Br₂ | [7][8] |

| Molecular Weight | 588.33 g/mol | [7][8] |

| CAS Number | 561064-15-1 | [7][8] |

A DFT-optimized structure of this molecule would reveal the twisted conformation of the naphthyl groups. The calculated HOMO and LUMO distributions would likely show the HOMO localized primarily on the electron-rich anthracene and naphthalene moieties, while the LUMO is more distributed across the entire π-conjugated system, influenced by the electron-withdrawing bromine atoms.

Caption: Workflow for theoretical analysis of dibromo-dinaphthyl-anthracene derivatives.

From Theory to Practice: Synthesis and Characterization

The synthesis of dibromo-dinaphthyl-anthracene derivatives typically involves a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming the crucial carbon-carbon bonds between the anthracene core and the naphthyl substituents.[9]

A Plausible Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the following key steps:

-

Bromination of Anthracene: The synthesis begins with the selective bromination of anthracene at the 9 and 10 positions to yield 9,10-dibromoanthracene. This is a well-established reaction that can be achieved with high yield.[10]

-

Further Bromination: Subsequent bromination of 9,10-dibromoanthracene would be required to introduce bromine atoms at the 2 and 6 positions. This step would need careful control of reaction conditions to achieve the desired regioselectivity.

-

Suzuki-Miyaura Cross-Coupling: The final and most critical step is the Suzuki-Miyaura cross-coupling of the resulting tetrabromoanthracene with naphthalen-2-ylboronic acid. This reaction, catalyzed by a palladium complex, will form the C-C bonds at the 9 and 10 positions, yielding the target molecule.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, self-validating protocol for the Suzuki-Miyaura cross-coupling step, based on established methodologies for the synthesis of 9,10-diarylanthracenes.[11]

Reactants and Reagents:

-

2,6,9,10-Tetrabromoanthracene

-

Naphthalen-2-ylboronic acid[12]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6,9,10-tetrabromoanthracene (1.0 eq), naphthalen-2-ylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).

-